Methoxyacetic Acid

Developmental Toxicology QSAR Glycol Ethers

Methoxyacetic acid (MAA) is a short-chain alkoxyacetic acid and a key metabolite of the industrial solvent 2-methoxyethanol. It is a monocarboxylic acid derivative of acetic acid with a methoxy substitution.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 625-45-6
Cat. No. B166299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyacetic Acid
CAS625-45-6
Synonyms2-methoxyacetic acid
methoxyacetate
methoxyacetic acid
methoxyacetic acid, calcium salt
methoxyacetic acid, sodium salt
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCOCC(=O)O
InChIInChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
InChIKeyRMIODHQZRUFFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyacetic Acid (CAS 625-45-6) Technical Overview for Procurement and Research Selection


Methoxyacetic acid (MAA) is a short-chain alkoxyacetic acid and a key metabolite of the industrial solvent 2-methoxyethanol. It is a monocarboxylic acid derivative of acetic acid with a methoxy substitution [1]. As a building block in pharmaceutical synthesis, it is used to introduce methoxyacetyl groups, notably in the production of the X-ray contrast agent iopromide [2]. In analytical chemistry, MAA serves as a critical biomarker for exposure monitoring to its parent compounds and as an analytical standard .

Synthesis building block

Introduction of methoxyacetyl group; used in iopromide production

Analytical standard

Biomarker for glycol ether exposure monitoring in occupational health

Toxicology research compound

Positive control for reproductive/developmental toxicity studies

Methoxyacetic Acid (MAA) Specificity: Why Alkoxyacetic Acid Analogs Are Not Direct Substitutes


Substituting methoxyacetic acid (MAA) with a structurally similar alkoxyacetic acid, such as ethoxyacetic acid (EAA), is not scientifically valid for applications where potency, reactivity, or toxicological profile is critical. As demonstrated by quantitative structure-activity relationship (QSAR) studies, the biological activity and physicochemical properties of this class of compounds are highly dependent on the alkyl chain length [1]. For example, increasing the alkoxy chain length from methoxy (MAA) to ethoxy (EAA) results in a measurable, but not proportional, change in acid strength and a significant reduction in both testicular and developmental toxicity [2] [3]. This evidence confirms that in-class analogs cannot be assumed to be interchangeable without compromising experimental outcomes, analytical accuracy, or safety profiles.

Target
Methoxyacetic acid (MAA)

Established potency ranking in toxicological models; distinct pKa and biomarker specificity

Substitute risk
Ethoxyacetic acid (EAA)

Longer chain length may lower developmental and testicular toxicity endpoints; pKa shift may alter reactivity

Substitute risk
Butoxyacetic acid (BAA)

Further chain extension may eliminate testicular toxicity response; analytical specificity does not transfer

Quantitative Evidence of MAA Differentiation: Comparative Data for Informed Scientific Procurement


Superior Developmental Toxicity Potency of MAA vs. Longer-Chain Analogs in Embryonic Stem Cell Test

Methoxyacetic acid (MAA) is the most potent developmental toxicant within its homologous series. In a comparative study using the embryonic stem cell test (EST), MAA exhibited a concentration-dependent inhibition of cardiomyocyte differentiation and was ranked as the most potent compound, followed by ethoxyacetic acid, butoxyacetic acid, and phenoxyacetic acid [1]. This quantitative potency ranking, which aligns with in vivo findings, provides a clear, quantifiable basis for selecting MAA over its less potent analogs for toxicological research or as a positive control.

Developmental toxicity ranking
Head-to-head
MAA > EAA > BAA > PAA
Ranked highest potency in embryonic stem cell test
Supports positive control selection; consistent with in vivo data
Developmental Toxicology QSAR Glycol Ethers In Vitro Toxicology

Quantified In Vivo Testicular Toxicity of MAA Compared to EAA and BAA

Methoxyacetic acid (MAA) demonstrates a unique and quantifiable level of testicular toxicity in vivo. A study administering equimolar doses of methoxy-, ethoxy-, and n-butoxyacetic acids to rats found that MAA was the only compound to produce a significant decrease in testicular weight [1]. While ethoxyacetic acid (EAA) caused specific spermatocyte damage only at the highest dose, MAA produced this effect at all dose levels tested. n-Butoxyacetic acid (BAA) had no discernible testicular effect at any dose. This establishes a clear toxicity hierarchy: MAA > EAA > BAA.

Testicular toxicity
Head-to-head
MAA: damage at all doses; EAA: only at highest dose; BAA: no damage
Reported testicular toxicity hierarchy
Equimolar oral dose rat model, 14-day observation
Reproductive Toxicology In Vivo Study Testicular Toxicity Glycol Ethers

Enhanced Embryotoxic Potency of MAA vs. EAA in Whole Rat Embryo Culture

In a post-implantation rat embryo culture model, methoxyacetic acid (MAA) was shown to be a more effective embryotoxicant than ethoxyacetic acid (EAA) at an identical concentration [1]. At a concentration of 5 mM, both compounds were growth-retarding and induced gross structural defects. However, the study explicitly reports that MAA was 'more effective' than EAA, confirming a differential potency. This in vitro finding complements the in vivo data and reinforces MAA's position at the top of the potency hierarchy for this class of chemicals.

Embryotoxicity in vitro
Head-to-head
MAA more effective than EAA at 5 mM; growth retardation and defects
Differential embryotoxic response context
Rat whole embryo culture model
Embryotoxicity Teratogenicity In Vitro Culture Structure-Activity Relationship

Equipotency of MAA with 2-Methoxyethanol for Targeted In Vivo Teratogenicity Studies

Methoxyacetic acid (MAA) is equipotent with its parent compound, 2-methoxyethanol (ME), in inducing digit malformations in a sensitive in vivo mouse model [1]. When administered by gavage to pregnant mice on gestation day 11, MAA and ME induced digit malformations with equal potency. This direct quantitative equivalence validates the use of MAA as a direct, and often preferred, alternative to ME in mechanistic studies, as it allows researchers to bypass the variable and potentially rate-limiting metabolic oxidation step required for ME to exert its effects.

Equipotency with parent compound
Head-to-head
MAA equipotent with 2-methoxyethanol for digit malformations
Direct metabolite for mechanistic studies
Mouse gestation day 11 oral administration
Teratogenicity Metabolism In Vivo Study 2-Methoxyethanol

Distinct Acid Strength of MAA vs. Acetic and Glycolic Acid for pH-Sensitive Applications

Methoxyacetic acid (MAA) is a stronger acid than its foundational analogs, acetic acid and glycolic acid. MAA has a pKa of 3.57 at 25°C, which is lower than the pKa of both acetic acid (4.757) and glycolic acid (3.832) [1]. This difference is attributed to the low solvation energy of its methoxy group. The increased acidity provides a clear physicochemical distinction. For comparison, ethoxyacetic acid (EAA) has a pKa of 3.65 at 18°C, making MAA a slightly stronger acid than its next-in-series homolog as well [2].

Acid strength (pKa)
Class-level
MAA pKa 3.57 vs acetic acid 4.757, glycolic 3.832
Quantifiable acidity difference for pH-sensitive applications
Low solvation energy of methoxy group contributes
Physical Chemistry Acidity pKa Reactivity

Validated Analytical Protocol for MAA in Complex Matrices for Quality Control and Monitoring

A validated GC-MS method has been established for the specific determination of methoxyacetic acid (MAA) in complex matrices like textiles and leather products, achieving a detection limit of 0.5 mg/kg and recovery rates between 89.6% and 111% [1]. This method, with its defined linear range (0.05-10.0 mg/L) and precision (RSD 2.1%-6.2%), provides a robust, quantitative workflow for ensuring product quality and monitoring MAA content. While similar GC-MS methods can be developed for other analytes, this validated protocol is specific to MAA's unique properties and provides a direct, off-the-shelf analytical solution.

GC-MS method performance
Method context
LOD 0.5 mg/kg, recovery 89.6–111%, RSD 2.1–6.2%
Supports analytical quality control workflow
Validated in textile/leather matrices; may require matrix-specific verification
Analytical Chemistry GC-MS Method Validation Quality Control

Evidence-Based Application Scenarios for Methoxyacetic Acid (MAA)


Reproductive and Developmental Toxicology Research: A Validated Positive Control

MAA is the definitive choice for studies on glycol ether-induced reproductive and developmental toxicity. As established in Section 3, MAA is the most potent testicular toxicant among its alkoxyacetic acid analogs [1] and is ranked as the most potent developmental toxicant in vitro [2]. Its use is further justified by its equipotency with the parent compound 2-methoxyethanol in vivo [3], making it the direct-acting metabolite for mechanistic investigations. Procuring high-purity MAA ensures experimental reproducibility and allows for direct comparison with the extensive body of existing literature on this well-characterized toxicant.

Analytical Chemistry: Certified Standards for Exposure Biomonitoring

MAA is the primary biomarker for monitoring human exposure to a range of industrial glycol ethers, including 2-methoxyethanol and its acetate ester. The quantitative data confirming MAA's unique identity as the common toxic metabolite underpins its use in occupational health [1]. The availability of validated GC-MS methods with defined sensitivity limits (e.g., 0.5 mg/kg in textiles) [2] demonstrates its suitability for quantitative analysis. Procuring MAA as an analytical standard is essential for accurate calibration and reliable quantification in biological and environmental samples, a task for which other alkoxyacetic acids cannot serve as substitutes.

Pharmaceutical Synthesis: A Defined Intermediate for Iopromide Production

MAA's role as a key intermediate is well-documented in the synthesis of the non-ionic X-ray contrast agent iopromide [1]. Its defined chemical properties, including its pKa of 3.57 [2], are critical for controlling reaction conditions during the introduction of the methoxyacetyl group. In this context, substituting MAA with a structurally similar acid like ethoxyacetic acid (pKa 3.65) [3] would alter the reaction kinetics and likely result in an undesired final product. Therefore, procuring MAA with a specific, high purity (e.g., 98%+) is a non-negotiable requirement for this established synthetic route.

Physiochemical and Mechanistic Studies: A Model Weak Acid with Distinct Properties

MAA serves as an excellent model compound for studying the distribution and effects of weak organic acids in biological systems. Its distinct pKa of 3.57 is a defining characteristic that separates it from common weak acids like acetic acid (pKa 4.757) [1]. This property has been specifically leveraged to test the hypothesis that the distribution of weak acids in maternal and fetal tissues is determined by pKa and compartment pH [2]. Researchers investigating pH-dependent cellular uptake or drug distribution would select MAA precisely because its acid strength is quantified and distinct from more generic or less well-characterized alternatives.

Application
Selection Property
Validation Focus
Reproductive & developmental toxicology studies
Reported top-ranked potency in alkoxyacetic acid series
Toxicity endpoint reproducibility; positive control consistency
Exposure biomonitoring standard
Specificity as primary glycol ether biomarker
Analytical calibration accuracy; matrix effect control
Pharmaceutical intermediate (iopromide synthesis)
Defined acid strength and reactivity profile
Reaction condition control; product identity verification
Weak acid model for mechanistic studies
Distinct pKa vs. acetic/glycolic acid analogs
pH-dependent distribution interpretation; compartment model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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